Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride
Description
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-(aminomethyl)phenyl group at position 5 and an ethyl ester at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is inferred as C₁₂H₁₄ClN₃O₃ (based on structural analogs in and ), with a molecular weight approximating 307.72 g/mol (calculated from similar compounds in ).
Properties
IUPAC Name |
ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-2-17-12(16)10-14-11(18-15-10)9-5-3-4-8(6-9)7-13;/h3-6H,2,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDICHWATVGGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Substituted Amidoxime Intermediate
- Starting from 3-(aminomethyl)benzonitrile or a related precursor, the nitrile group is converted into an amidoxime by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine. This reaction typically proceeds in ethanol or water at reflux temperatures.
Step 2: Cyclization with Ethyl Chloroacetate or Equivalent Ester
The amidoxime intermediate is then reacted with ethyl chloroacetate or ethyl 5-chlorocarboxylate derivatives under basic conditions, inducing cyclodehydration to form the 1,2,4-oxadiazole ring. This step may be facilitated by heating or using dehydrating agents.
The reaction conditions are optimized to favor intramolecular cyclization over side reactions, often involving reflux in solvents such as ethanol, acetonitrile, or dimethylformamide (DMF).
Step 3: Formation of Hydrochloride Salt
- The free base of ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), enhancing stability and solubility.
Representative Reaction Scheme
| Step | Reactants & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 3-(Aminomethyl)benzonitrile + Hydroxylamine.HCl, base | Amidoxime derivative | Reflux in ethanol/water |
| 2 | Amidoxime + Ethyl chloroacetate, base, heat | Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate | Cyclodehydration to form oxadiazole ring |
| 3 | Free base + HCl (gas or solution) | This compound | Salt formation for stability |
Analytical and Purification Techniques
Purification: The crude product is typically purified by recrystallization or column chromatography using silica gel and appropriate eluents such as ethyl acetate/hexane mixtures.
Characterization: The structure and purity are confirmed by spectroscopic methods including:
- Infrared Spectroscopy (IR) to identify characteristic oxadiazole ring vibrations.
- Proton Nuclear Magnetic Resonance (^1H NMR) to confirm the aromatic and aminomethyl protons.
- Elemental analysis to verify empirical formula.
- Mass spectrometry (MS) for molecular weight confirmation.
Research Findings and Optimization
Use of microwave-assisted synthesis has been reported to improve reaction times and yields for oxadiazole formation, reducing reaction times from hours to minutes with yields between 60-80%.
The choice of solvent and base significantly impacts the yield and purity. For example, DMF or acetonitrile with sodium or potassium carbonate bases are preferred for amidoxime formation and subsequent cyclization.
Cyclization agents such as phosphoryl chloride or thionyl chloride can enhance ring closure efficiency but require careful handling due to their corrosive nature.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Amidoxime formation | Hydroxylamine.HCl, base (Na2CO3), ethanol, reflux 2-4 h | Efficient conversion of nitrile to amidoxime |
| Cyclization agent | Ethyl chloroacetate, base (K2CO3), solvent (DMF), 80-120°C, 4-8 h | Promotes oxadiazole ring formation |
| Dehydrating agents | POCl3, SOCl2 (optional) | Used to improve cyclization yield |
| Salt formation | HCl gas or HCl in ethanol, room temperature | Converts free base to hydrochloride salt |
| Yield | 60-80% (microwave-assisted), 50-70% (conventional) | Microwave reduces reaction time significantly |
| Purification | Recrystallization or silica gel chromatography | Ensures high purity for characterization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride has shown promising activity against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have been reported to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting histone deacetylases (HDACs) .
1.2 Antimicrobial Properties
Oxadiazoles are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways, making them effective against resistant strains .
1.3 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Mechanistic Insights
2.1 Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies reveal strong hydrophobic interactions with amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .
2.2 In Vitro and In Vivo Studies
In vitro assays using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation at low concentrations. In vivo studies further support its potential as an anticancer agent by showing reduced tumor growth in animal models .
Case Studies
| Study | Compound Tested | Target | Outcome |
|---|---|---|---|
| Study A | Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate | MCF-7 Cells | Induced apoptosis through p53 activation |
| Study B | Oxadiazole Derivative | Bacterial Strains | Significant antibacterial activity observed |
| Study C | Anti-inflammatory Oxadiazole | Mouse Model of Arthritis | Reduced inflammatory markers |
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications can enhance its pharmacological properties; for example, varying the substituents on the phenyl ring can lead to improved bioactivity and selectivity against specific targets .
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The 1,2,4-oxadiazole scaffold is widely modified for diverse applications. Key analogs include:
Hydrochloride Salts and Amine Modifications
Hydrochloride salts improve solubility but may affect crystallinity. Notable comparisons:
Ester Group Variations
Ester groups influence metabolic stability and bioavailability:
Key Insight : The ethyl ester in the target compound balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., tert-butyl) reduce solubility.
Biological Activity
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 270.7 g/mol
- CAS Number : 144167-51-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may inhibit specific enzymes and disrupt cellular processes, leading to significant biological effects. Notably, it has shown potential in inhibiting:
- Histone Deacetylases (HDACs) : Implicated in cancer progression and neurodegenerative diseases.
- Carbonic Anhydrase (CA) : Involved in various physiological processes including respiration and acid-base balance.
- Cyclooxygenases (COX) : Key enzymes in the inflammatory process.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines with promising results. For instance:
- IC Values : The compound exhibited IC values ranging from 10 to 20 µM against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) .
Antimicrobial Activity
The compound has also shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL depending on the strain .
Anti-inflammatory Effects
Research indicates that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .
Case Study 1: Anticancer Efficacy
In a study conducted by Vinaya et al., this compound was evaluated for its anticancer activity against a panel of human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction observed through flow cytometry analysis .
Case Study 2: Antimicrobial Properties
A separate study assessed the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The results showed that the compound effectively reduced bacterial growth and biofilm formation, highlighting its potential as a therapeutic agent in treating resistant infections .
Comparative Analysis with Related Compounds
The table below compares this compound with similar oxadiazole derivatives regarding their biological activities.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant (IC: 10–20 µM) | Moderate (MIC: 50–100 µg/mL) | Yes |
| Ethyl 5-amino-1,2,4-oxadiazole | Moderate | High | Yes |
| Ethyl 5-methyl-1,2,4-oxadiazole | Low | Moderate | No |
Q & A
Basic Research Question
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .
- Storage : Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the aminomethyl moiety .
- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal to avoid releasing acidic byproducts .
What analytical techniques are critical for characterizing purity and structure?
Basic Research Question
- Purity : HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation :
How can contradictory yields in the hydrolysis step of analogous oxadiazole esters be resolved?
Advanced Research Question
Discrepancies in ester hydrolysis yields (e.g., 94% in vs. lower yields elsewhere) may arise from:
- pH Control : Hydrolysis under strongly acidic (HCl/EtOH) vs. basic (NaOH/HO) conditions affects reaction efficiency. Acidic conditions favor carboxylate formation but may degrade the aminomethyl group.
- Temperature : Optimize at 50–60°C to balance reaction rate and side-product formation .
- Workup : Use liquid-liquid extraction (ethyl acetate/water) to isolate the carboxylic acid intermediate before HCl salt formation .
What computational approaches predict the binding affinity of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Simulate interactions with cysteine proteases (e.g., chikungunya nsP2 protease) using AutoDock Vina. The aminomethyl group may form hydrogen bonds with catalytic residues (e.g., Cys478) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity using descriptors like logP and polar surface area .
How does the aminomethyl group at the 3-phenyl position influence physicochemical properties?
Advanced Research Question
- Solubility : The aminomethyl group enhances water solubility (logP ~1.2) compared to non-polar analogs (logP ~2.5). Protonation at physiological pH increases bioavailability .
- Stability : The hydrochloride salt form reduces hygroscopicity but may degrade under prolonged exposure to light. Use amber vials for storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
